molecular formula C16H38O5Si4 B108374 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane CAS No. 17096-07-0

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Cat. No. B108374
CAS RN: 17096-07-0
M. Wt: 422.8 g/mol
InChI Key: BESKSSIEODQWBP-UHFFFAOYSA-N
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Description

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (hereafter referred to as MPTS) is a silane compound that has been extensively studied for its potential applications in polymer science. The molecule consists of a methacrylate group attached to a propyl linker, which is further connected to a silane core with three trimethylsiloxy groups. This structure allows MPTS to act as a bridge between organic and inorganic materials, making it a valuable monomer for creating hybrid materials with desirable properties such as enhanced thermal stability, mechanical strength, and gas permeability .

Synthesis Analysis

The synthesis of MPTS-based polymers and copolymers has been achieved through various polymerization techniques. For instance, the bulk polycondensation of MPTS with formic acid leads to the formation of silsesquioxanes with a high fraction of intramolecular cycles, which are characterized by techniques like NMR, FTIR, and mass spectrometry . Copolymerization with vinyl p-tert-butylbenzoate results in materials with significant oxygen permeability, indicating the potential for applications such as gas separation membranes . Terpolymerization with methacrylic acid and dimethyl octyl ammonium styrene sulfonate has been performed to determine reactivity ratios and study the distribution of monomer units along the polymer chains .

Molecular Structure Analysis

The molecular structure of MPTS and its polymers has been elucidated using various spectroscopic methods. FTIR spectroscopy has been employed to monitor the curing characteristics of MPTS-based monomers and to study the hydrolysis and condensation reactions of related silane compounds . NMR spectroscopy has provided insights into the residual concentrations of functional groups during synthesis and the evolution of molar mass distributions .

Chemical Reactions Analysis

MPTS undergoes several chemical reactions that are crucial for its polymerization and application. Hydrolysis of the trimethoxysilyl groups leads to the formation of trihydroxysilyl groups, which can then condense to form Si-O-Si bonds . The reactivity of MPTS with other monomers has been studied to optimize the polymerization process and achieve desired copolymer compositions . Additionally, the cationic rearrangement of related tris(trimethylsilyl)silanes has been investigated, providing insights into the stability and reactivity of silicon-containing cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of MPTS-based materials have been a focus of several studies. The gas permeability and packing density of copolymers of MPTS with methylmethacrylate have been measured, revealing correlations with the polymer's structure . The thermal stability and UV-curing characteristics of MPTS-based monomers have been assessed, demonstrating their suitability for high-temperature applications and rapid curing processes . The shear bond strength of composite resin to titanium metal has been improved using MPTS as a coupling agent, indicating its potential in dental and prosthetic applications .

Scientific Research Applications

Application in Contact Lens Production

  • Specific Scientific Field : Material Science and Biomedical Engineering .
  • Summary of the Application : “3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane” (TRIS) is used in the synthesis of silicone-based hydrogel contact lenses . The compound is polymerized with N,N-dimethylacrylamide (DMA), 1-vinyl-2-pyrrolidinone (NVP), and 2-hydroxyethylmethacrylate (HEMA) to create the hydrogel material for the lenses .
  • Methods of Application or Experimental Procedures : The properties of the silicone hydrogel lenses are analyzed using various methods such as equilibrium water content, oxygen permeability, optical transparency, contact angle, mechanical test, protein adsorption, and cell toxicity .
  • Results or Outcomes : The results showed that the TRIS content in all formulations increased the oxygen permeability and decreased the equilibrium water content, while both DMA and NVP contributed the hydrophilicity of the hydrogels . The maximum value of oxygen permeability was 74.9 barrers, corresponding to an equilibrium water content of 44.5% as well as a contact angle of 82° . Moreover, L929 fibroblasts grew on all these hydrogels, suggesting non-cytotoxicity . In general, the silicone hydrogels in this work exhibited good oxygen permeability, stiffness, and optical transparency as well as anti-protein adsorption .

Application in Proteomics Research

  • Specific Scientific Field : Proteomics .
  • Summary of the Application : “3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane” acts as a tetramethylsilane-protected silicate compound utilized for proteomics research .

Application as a Silane Coupling Agent

  • Specific Scientific Field : Material Science .
  • Summary of the Application : “3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane” is used as a silane coupling agent . Silane coupling agents are used to improve the bond between inorganic and organic materials in many composites and coatings.

Application as a Silane Moisture Scavenger

  • Specific Scientific Field : Material Science .
  • Summary of the Application : “3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane” is used as a silane moisture scavenger . This application is particularly useful in the production of materials that are sensitive to moisture.

Application as a Polypropylene Catalyst

  • Specific Scientific Field : Polymer Chemistry .
  • Summary of the Application : “3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane” is used as a catalyst in the production of polypropylene . This application is important in the polymer industry, where catalysts are used to control the polymerization process and the properties of the resulting polymer.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given its wide range of applications, from proteomics research to the production of contact lenses, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is likely to continue to be a valuable compound in various fields . Its use as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent suggests potential for further applications in these areas .

properties

IUPAC Name

3-tris(trimethylsilyloxy)silylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H38O5Si4/c1-15(2)16(17)18-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11/h1,12-14H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESKSSIEODQWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28502-32-1
Record name 2-Propenoic acid, 2-methyl-, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28502-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00168977
Record name 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tris(trimethylsiloxy)silyl)propyl methacrylate

CAS RN

17096-07-0
Record name Tris(trimethylsiloxy)silylpropyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17096-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tris(trimethylsiloxy)silyl)propyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017096070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(TRIS(TRIMETHYLSILOXY)SILYL)PROPYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32S78J7T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

γ-Methacryloxypropyl-tris (trimethylsiloxy)silane (TRIS) was prepared by hydrolysis of 0.1 mole of γ-methacryloxypropyl-trimethoxysilane (MEMO) and 0.35 mole of chlorotrimethylsilane and subsequent distillation following the same procedure as in Example (a).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
NPD Tran, MC Yang - Polymers, 2019 - mdpi.com
In this study, silicone-based hydrogel contact lenses were prepared by the polymerization of 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS), N,N-dimethylacrylamide (DMA), …
Number of citations: 59 www.mdpi.com
T Isoyama, K Ariyoshi, K Nii, I Saito… - 2013 35th Annual …, 2013 - ieeexplore.ieee.org
Development have been achieved of a new blood pump for next generation Percutaneous Cardio-Pulmonary Support (PCPS) system and a novel surface coating method for silicone …
Number of citations: 2 ieeexplore.ieee.org
MC Yang, N Hasanah, PL Tran-Nguyen - Colloids and Surfaces B …, 2022 - Elsevier
In this study, silicone hydrogels were synthesized via the photoinitiated free radical polymerization of 3-(methacryloyloxy)propyltris(trimethylsiloxy) silane (TRIS), 1-vinyl-2-pyrrolidinone (…
Number of citations: 4 www.sciencedirect.com
N Mizote, A Katakai, M Tamada… - Journal of applied …, 2010 - Wiley Online Library
Hydrophilic monomer, 2‐hydroxyethyl methacrylate (HEMA), and hydrophobic monomer, 3‐(methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTS) were grafted on vulcanized rubber …
Number of citations: 8 onlinelibrary.wiley.com
K Nii, K Sueyoshi, K Otsuka, M Takai - Microfluidics and nanofluidics, 2013 - Springer
The zone electrophoresis of protein in poly(dimethylsiloxane) (PDMS) microchip coated with the physically adsorbed amphiphilic phospholipid polymer (PMMSi) was investigated. …
Number of citations: 23 link.springer.com
HW Chien, CJ Kuo - Journal of Biomaterials Science, Polymer …, 2019 - Taylor & Francis
The present work proposes to investigate two series of silicone hydrogel materials for their characterization, water content, surface wettability, transmittance, mechanical property, …
Number of citations: 8 www.tandfonline.com
DJ Hussein, MA Mutar - Kufa Journal of Engineering, 2021 - iasj.net
Silicone Hydrogel (SiHy) contact lenses are extremely fruitful in compare is onto preceding soft lenses; they were established to offer superior oxygen permeability. In the following paper…
Number of citations: 1 www.iasj.net
D Jawad Hussein, M Ali Mutar - Al-Qadisiyah Journal for Engineering …, 2020 - iasj.net
The purpose of the present work is to designate the synthesis of innovative soft silicone hydrogel contact lenses founded on Acrylic acid (AA), N, N dimethylacrylic amide (DMA), and 1-…
Number of citations: 3 www.iasj.net
I Blanco - Polymers, 2021 - mdpi.com
When thinking about a chemical element that has contributed to the technological progress over the last two centuries, carbon and all carbon-based materials immediately come to mind…
Number of citations: 3 www.mdpi.com
I Blanco - 2021 - iris.unict.it
When thinking about a chemical element that has contributed to the technological progress over the last two centuries, carbon and all carbon-based materials immediately come to mind…
Number of citations: 3 www.iris.unict.it

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